1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-

Analytical Chemistry Quality Control Isomer Discrimination

1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- (CAS 54889-96-2), also referred to as 1,7-diethyl-3-methylxanthine, is a synthetic purine-2,6-dione derivative belonging to the methylxanthine family. Its molecular formula is C₁₀H₁₄N₄O₂ with a molecular weight of 222.24 g/mol and a computed XLogP3 of 0.2, indicating moderate lipophilicity.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 54889-96-2
Cat. No. B13949217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-
CAS54889-96-2
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=O)N(C(=O)N2C)CC
InChIInChI=1S/C10H14N4O2/c1-4-13-6-11-8-7(13)9(15)14(5-2)10(16)12(8)3/h6H,4-5H2,1-3H3
InChIKeyPUHCQHGITXYVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- (CAS 54889-96-2): Procurement-Relevant Identity and Physicochemical Baseline


1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- (CAS 54889-96-2), also referred to as 1,7-diethyl-3-methylxanthine, is a synthetic purine-2,6-dione derivative belonging to the methylxanthine family [1]. Its molecular formula is C₁₀H₁₄N₄O₂ with a molecular weight of 222.24 g/mol and a computed XLogP3 of 0.2, indicating moderate lipophilicity [1]. Key physicochemical properties include a density of 1.34 g/cm³, a boiling point of 425.1 °C (at 760 mmHg), a refractive index of 1.638, and a vapor pressure of 1.97×10⁻⁷ mmHg at 25 °C . The compound possesses zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. Its substitution pattern—ethyl groups at N1 and N7, and a methyl group at N3—distinguishes it from common methylxanthines such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), as well as from its positional isomer 1,3-diethyl-7-methylxanthine (heteroxanthine) [1].

Distinct 1,7-diethyl-3-methyl substitution pattern for isomer-specific analytical method development
Moderate lipophilicity (XLogP3 0.2) supports partitioning and permeability research models
High boiling point and low vapor pressure enable thermal analysis calibration studies

Why Generic Substitution Is Inadequate for 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- (CAS 54889-96-2) Procurement


Within the methylxanthine class, even positional isomers sharing identical molecular formula exhibit distinct biological profiles due to differential interactions with adenosine receptor subtypes and phosphodiesterase isoforms. The 1,7-diethyl-3-methyl substitution pattern on the xanthine core alters hydrogen-bonding capacity, steric bulk distribution, and lipophilicity relative to more common congeners such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) [1]. These structural differences translate into quantifiable variations in target affinity, metabolic stability, and physicochemical behavior that preclude simple interchangeability. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions, as the properties that govern performance in a given assay or synthetic application are intimately tied to the precise substitution architecture [1].

Positional Isomer Contamination
1,3-diethyl-7-methylxanthine (heteroxanthine) shares identical molecular weight but a distinct SMILES and spectroscopic fingerprint; isomer misidentification may shift assay outcomes.
Physicochemical Behavior Differences
Higher lipophilicity and two rotatable bonds versus theophylline/caffeine can alter partitioning, membrane permeability, and extraction efficiency—direct substitution may not reproduce results.
Enzyme Inhibition Profile Not Interchangeable
Xanthine oxidase inhibition potency is substitution-dependent; class-level expectation does not guarantee that this derivative mirrors caffeine or theophylline data.

Product-Specific Quantitative Evidence Guide for 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- (CAS 54889-96-2)


Positional Isomer Identity Confirmation by Spectroscopic Fingerprint Differentiation from 1,3-Diethyl-7-methylxanthine (Heteroxanthine)

CAS 54889-96-2 (1,7-diethyl-3-methylxanthine) and its positional isomer 1,3-diethyl-7-methylxanthine (heteroxanthine, CAS 31617-39-7) share the identical molecular formula C₁₀H₁₄N₄O₂ (MW 222.24 g/mol) [1]. Despite this, they can be unambiguously distinguished by their distinct SMILES structures and spectroscopic signatures. The target compound's SMILES is CCN1C=NC2=C1C(=O)N(C(=O)N2C)CC, while heteroxanthine bears a different substitution pattern [1]. SpectraBase provides verified spectral data for 1,7-diethyl-3-methylxanthine (Spectrum ID: 398L8iGajrc), enabling definitive identification and ruling out isomer contamination [2]. This is critical since positional isomers can exhibit divergent biological activity; for example, heteroxanthine-based 8-styryl derivatives have demonstrated adenosine A₂A receptor antagonism and are under investigation for Parkinson's disease, while the 1,7-diethyl-3-methyl scaffold may present a different selectivity profile [3].

Isomer Identity
Direct comparison
Target SMILES distinct from heteroxanthine; SpectraBase ID 398L8iGajrc confirms 1,7-diethyl-3-methyl isomer
Supports isomer-specific analytical method qualification
Verify with experimental spectra; heteroxanthine may exhibit divergent bioactivity
Analytical Chemistry Quality Control Isomer Discrimination

Lipophilicity Differentiation: Computed logP and Hydrogen Bond Donor Count Versus Theophylline and Caffeine

The computed logP (XLogP3) for 1,7-diethyl-3-methylxanthine is 0.2, compared to -0.02 for theophylline (1,3-dimethylxanthine) and -0.07 for caffeine (1,3,7-trimethylxanthine) [1]. The two additional methylene units contributed by the N1 and N7 ethyl substituents modestly increase lipophilicity relative to the methyl-substituted congeners. All three compounds possess zero hydrogen bond donors, but the ethyl groups confer greater hydrophobic surface area and rotatable bond flexibility (2 rotatable bonds vs. 0 for caffeine and theophylline) [1]. This difference in lipophilicity and conformational freedom can influence membrane permeability, protein binding, and metabolic susceptibility, meaning that the compound cannot be assumed to behave identically to caffeine or theophylline in cellular or in vivo assays [1].

Lipophilicity (XLogP3)
Reported
XLogP3 = 0.2 (Δ +0.22 vs. theophylline, +0.27 vs. caffeine); 2 rotatable bonds
May alter partitioning and permeability behavior
Computed value, confirm experimentally for intended assay conditions
Drug Design ADME Lipophilicity

Xanthine Oxidase Inhibition Class-Level Evidence and Substitution-Dependent Potency Trends

Methylxanthine derivatives are known to inhibit xanthine oxidase (XO), though potency is highly dependent on substitution pattern. In a ChEMBL-curated screening study, a related xanthine derivative (CHEMBL570882) showed IC₅₀ = 70.8 µM against rat liver xanthine oxidase [1]. By class-level inference, 1,7-diethyl-3-methylxanthine is expected to exhibit XO inhibitory activity that differs from both 1,3-dimethylxanthine (theophylline) and 1,3,7-trimethylxanthine (caffeine) due to altered steric and electronic effects at the N1, N3, and N7 positions. Note: The available IC₅₀ data in BindingDB (CHEMBL570882) corresponds to a closely related but structurally distinct compound, not the target compound directly; direct XO inhibition data for CAS 54889-96-2 were not identified in the public domain during this analysis. This evidence is therefore classified as class-level inference [1].

XO Inhibition (Class-level)
Class-level inference
No direct IC₅₀ data; related xanthine derivative IC₅₀ = 70.8 µM (rat liver XO)
Potency is substitution-dependent, cannot be inferred from caffeine/theophylline
Data to verify; direct measurements required for this substitution pattern
Enzyme Inhibition Xanthine Oxidase Structure-Activity Relationship

Distinct Physical Property Profile Versus Common Methylxanthine Solvents and Standards

The target compound exhibits a density of 1.34 g/cm³, a boiling point of 425.1 °C (760 mmHg), and a vapor pressure of 1.97 × 10⁻⁷ mmHg at 25 °C . Caffeine, by contrast, has a density of 1.23 g/cm³, a boiling point of ~178 °C (sublimation), and a significantly higher vapor pressure at room temperature [1]. Theophylline has a density of ~1.5 g/cm³ and decomposes above 270 °C [2]. These differences in density, thermal stability, and volatility directly impact handling, storage, and formulation compatibility. The higher boiling point and lower vapor pressure of 1,7-diethyl-3-methylxanthine suggest reduced volatility relative to caffeine, which may affect experimental protocols involving heating, vacuum, or headspace analysis .

Thermal Profile
Reported
BP 425.1 °C (760 mmHg); Vapor pressure 1.97×10⁻⁷ mmHg at 25 °C; Density 1.34 g/cm³
Supports high-temperature method validation and handling protocols
Markedly different from caffeine (sublimation ~178 °C); review thermal stability
Physicochemical Properties Formulation Analytical Reference

Best Research and Industrial Application Scenarios for 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- (CAS 54889-96-2)


Analytical Reference Standard for Xanthine Derivative Method Development and Isomer-Specific Quantification

Due to its unique spectroscopic fingerprint (SpectraBase ID 398L8iGajrc) and unambiguous structural identity as the 1,7-diethyl-3-methyl positional isomer [1], CAS 54889-96-2 is suitable as a high-purity reference standard for developing and validating HPLC, LC-MS, or GC methods that must discriminate between closely related xanthine positional isomers, including heteroxanthine (1,3-diethyl-7-methylxanthine, CAS 31617-39-7) . Its distinct retention time and mass spectral fragmentation pattern relative to the 1,3-diethyl-7-methyl isomer make it valuable for forensic toxicology, doping control, and pharmaceutical impurity profiling where isomeric misidentification could lead to false conclusions.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of Xanthine-Based Therapeutics

As a scaffold bearing a non-natural substitution pattern (N1-ethyl, N3-methyl, N7-ethyl), this compound serves as a versatile intermediate for synthesizing novel xanthine derivatives with potentially differentiated adenosine receptor subtype selectivity or phosphodiesterase inhibition profiles [1]. The presence of the unsubstituted C8 position permits further functionalization (e.g., halogenation, styryl coupling) to generate libraries of 8-substituted analogs. The computed XLogP3 of 0.2 and zero HBD count indicate moderate lipophilicity suitable for CNS penetration in drug discovery programs, while the ethyl groups provide steric bulk distinct from methyl-substituted scaffolds [1].

Physicochemical Probe for Studying Ethyl-Substituent Effects on Xanthine Solubility, Partitioning, and Membrane Permeability

With its computed XLogP3 of 0.2 (Δ = +0.22 vs. theophylline) and density of 1.34 g/cm³ [1], this compound can be deployed as a model solute in systematic studies examining how N-ethyl vs. N-methyl substitution influences aqueous solubility, octanol-water partitioning, and passive membrane permeability within the xanthine chemotype. The two rotatable bonds (vs. zero for theophylline and caffeine) also allow exploration of conformational entropy effects on solvation and transport [1]. Such studies inform formulation design and predictive ADME modeling for xanthine-based drug candidates.

Calibration Standard for Thermal Analysis and Vapor Pressure Measurements of Low-Volatility Heterocycles

The compound's high boiling point (425.1 °C at 760 mmHg) and very low vapor pressure (1.97 × 10⁻⁷ mmHg at 25 °C) make it a candidate for use as a calibration or validation standard in thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and vapor pressure measurement systems designed for low-volatility organic compounds. Its thermal stability profile is markedly different from caffeine (which sublimes at ~178 °C), providing a higher-temperature reference point for method qualification in industrial quality control laboratories.

Application
Selection Property
Validation Focus
Isomer-specific analytical method development
Spectroscopic fingerprint identity (SpectraBase)
Isomer discrimination by HPLC/LC-MS retention and fragmentation
Xanthine scaffold SAR exploration
1,7-diethyl-3-methyl substitution pattern with unsubstituted C8
Target engagement and selectivity profiling against adenosine/PDE isoforms
Lipophilicity and membrane permeability studies
Computed XLogP3 0.2, zero HBD, two rotatable bonds
Partition coefficient and permeability assay correlation
Thermal analysis calibration
High boiling point, very low vapor pressure
TGA/DSC method qualification for low-volatility heterocycles
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